Carboxyphosphamide Benzyl Ester

Description

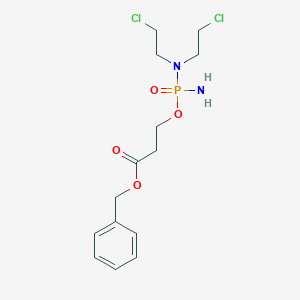

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRQYEVJTAKGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311053 | |

| Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37979-67-2 | |

| Record name | NSC236628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Phosphoramide Analogue Research

Phosphoramide (B1221513) analogues are a class of compounds structurally related to phosphoramide mustard, the ultimate active metabolite of cyclophosphamide (B585) responsible for its cytotoxic effects. Research into these analogues is driven by several key objectives, including the development of novel anticancer agents with improved efficacy and reduced toxicity, the elucidation of mechanisms of action and resistance, and the creation of molecular probes to study biological processes.

Carboxyphosphamide (B29615) benzyl (B1604629) ester fits within this research landscape as a modified version of an inactive metabolite. Its primary utility lies in its potential to act as a prodrug or a stable precursor for analytical studies. By chemically modifying the carboxyl group of carboxyphosphamide with a benzyl ester, researchers can alter its physicochemical properties, such as lipophilicity and membrane permeability. This modification allows for a more controlled investigation of the metabolic processes that lead to the activation or deactivation of cyclophosphamide-related compounds.

Synthetic Methodologies and Chemical Transformations

Strategies for Carboxyphosphamide (B29615) Benzyl (B1604629) Ester Synthesis

The synthesis of carboxyphosphamide benzyl ester primarily involves the esterification of the carboxylic acid group of carboxyphosphamide with a benzyl group. Various methods have been explored to achieve this transformation efficiently.

Esterification Reactions and Optimization of Conditions

Several esterification protocols can be applied to the synthesis of this compound, each with its own set of reaction conditions and effectiveness.

One common approach is the benzyl chloride-mediated esterification . This method involves the reaction of carboxyphosphamide with benzyl chloride in the presence of a catalyst. A patented method utilizes a quaternary ammonium (B1175870) carboxylate catalyst at temperatures ranging from 10 to 200°C. The yield of this reaction is dependent on the molar ratio of the reactants, with optimal results often achieved at a 1:1.5 ratio of the carboxylic acid to benzyl chloride.

Another strategy is the use of a 2-benzyloxypyridine reagent system . In this protocol, 2-benzyloxypyridine and methyl triflate are used to generate the active benzylation reagent in situ. The esterification is then carried out by reacting carboxyphosphamide with 2.0 equivalents of 2-benzyloxypyridine and 2.0 equivalents of magnesium oxide in toluene. Methyl triflate (2.0 equivalents) is added at 0°C, and the reaction mixture is heated to 90°C for 24 hours. This method is advantageous as it avoids the need to prepare unstable intermediates.

Acid-catalyzed Fischer esterification represents a more traditional method, though it is less commonly used for benzyl esters due to the potential for competing ether formation. This reaction typically requires an excess of benzyl alcohol and prolonged refluxing (12–24 hours) with an acid catalyst like sulfuric acid or p-toluenesulfonic acid, leading to moderate yields of 60–70%.

The Steglich esterification offers a milder alternative, employing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is particularly suitable for substrates that are sensitive to acidic conditions. The reaction proceeds by the formation of a reactive O-acylisourea intermediate from the carboxylic acid and DCC, which is then attacked by the alcohol.

| Esterification Method | Reagents and Catalysts | Typical Reaction Conditions | Reported Yield |

| Benzyl Chloride-Mediated | Benzyl chloride, Quaternary ammonium carboxylate | 10-200°C | Dependent on reactant ratio |

| 2-Benzyloxypyridine System | 2-Benzyloxypyridine, Methyl triflate, MgO | 0°C to 90°C, 24h in Toluene | - |

| Fischer Esterification | Benzyl alcohol, H₂SO₄ or p-TsOH | Reflux, 12-24h | 60-70% |

| Steglich Esterification | Benzyl alcohol, DCC, DMAP | Room temperature | - |

Precursor Synthesis and Purification Methods

The synthesis of this compound relies on the availability of its precursors, primarily carboxyphosphamide itself or a suitable derivative. One documented synthetic route starts from 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester . chemicalbook.com

The synthesis of deuterium-labeled analogs of carboxyphosphamide provides insight into precursor synthesis. In this context, bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4) is a key intermediate. This precursor is then converted to the d4 analog of carboxyphosphamide through established synthetic routes. nih.gov

Purification of this compound is crucial to ensure its chemical integrity. Standard laboratory techniques such as column chromatography are often employed for small-scale purification. For larger quantities, recrystallization or distillation may be more suitable. The purity of the final product is typically verified using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Derivatization and Functionalization of the Benzyl Ester Moiety

While literature specifically detailing the derivatization of the benzyl ester moiety of this compound is limited, the chemical principles of modifying benzyl esters are well-established and can be extrapolated. The introduction of substituents onto the phenyl ring of the benzyl ester can significantly alter its electronic properties and stability. thieme-connect.de

For instance, electron-donating groups like a 4-methoxy group can increase the acid lability of the benzyl ester. Conversely, electron-withdrawing groups such as chloro- or nitro-substituents tend to make the ester more stable towards acid cleavage. thieme-connect.de This allows for the fine-tuning of the molecule's properties for specific applications.

Functionalization can also be achieved through reactions targeting the benzylic C-H bonds. Palladium-catalyzed C-H acyloxylation offers a direct method for the benzylation of carboxylic acids with toluene, demonstrating good functional group tolerance. organic-chemistry.org Although this describes the formation of the ester, similar C-H activation strategies could potentially be employed for further functionalization of the existing benzyl group.

Regioselective Synthesis and Stereochemical Control

Carboxyphosphamide contains a chiral phosphorus atom, making stereochemistry a critical aspect of its synthesis and biological activity. The synthesis of specific stereoisomers of carboxyphosphamide and its derivatives requires precise stereochemical control.

While specific studies on the regioselective synthesis and stereochemical control in the preparation of this compound are not extensively documented, research on related cyclophosphamide (B585) metabolites provides valuable insights. The conversion of the individual enantiomers of aldophosphamide (B1666838) to carboxyphosphamide has been investigated using 31P NMR. nih.gov This highlights the importance of stereochemistry in the metabolic pathways of these compounds.

The synthesis of chiral phosphonates often employs asymmetric catalysis. For example, the phospha-aldol reaction can be performed asymmetrically using chiral catalysts. The development of chiral organophosphorus pharmaceuticals often involves strategies to obtain asymmetric esters, such as the use of salicylic (B10762653) derivatives of phosphonates.

In the broader context of organic synthesis, stereocontrol is often achieved through the use of chiral auxiliaries or catalysts. For instance, the stereospecific synthesis of allylsilanes has been used to control the stereochemistry at a specific carbon center in prostaglandin (B15479496) synthesis, demonstrating the power of silicon-containing compounds in stereocontrol. rsc.org While not directly applied to this compound, these principles form the basis for developing stereoselective syntheses for this and related compounds.

Chemical Reactivity and Stability Profiles in Research Systems

Hydrolytic Stability of the Benzyl (B1604629) Ester Linkage

The benzyl ester linkage in Carboxyphosphamide (B29615) Benzyl Ester is a key functional group that influences the compound's stability in aqueous environments. This linkage is susceptible to hydrolysis, a reaction that can be significantly influenced by the pH of the surrounding medium.

Research on related benzyl ester systems demonstrates that these bonds are particularly labile under alkaline conditions. For instance, studies on other molecules with benzyl ester groups have shown a significant decrease in the integrity of the ester bond at a pH above 7.5, with very low retention at a pH of 10. This suggests that in research systems, the choice of buffer is critical to prevent unintended degradation. For example, phosphate (B84403) buffers might be preferred over Tris buffers in certain applications to maintain optimal pH and minimize hydrolysis during biological assays.

The stability of the benzyl ester can also be modulated by steric effects. It has been hypothesized that incorporating additional alkyl or phenyl groups at the benzylic position can physically shield the ester group from attack by water molecules or other nucleophiles. nih.gov This approach has been shown to significantly increase resistance to hydrolysis. For example, one study demonstrated a 140.5-fold increase in hydrolysis resistance for a substituted benzyl ester compared to its parent compound. nih.gov

Under acidic conditions, the mechanism of hydrolysis for benzyl esters can proceed rapidly, often due to the formation of a stable benzyl carbocation intermediate which is stabilized by resonance. reddit.com The rate of hydrolysis for various esters, including benzyl esters, appears to be related to the size and electronic properties of the constituent alcohol group. nih.gov

| Property | Observation | Influencing Factors |

| pH Sensitivity | The benzyl ester linkage exhibits significant lability in alkaline environments (pH > 7.5). | Buffer selection is crucial for in vitro studies to prevent unintended hydrolysis. |

| Steric Shielding | Increasing the steric bulk around the ester group, for instance by adding alkyl groups to the benzyl position, can enhance hydrolytic stability. nih.gov | A substituted benzyl ester showed a 140.5-fold greater resistance to hydrolysis compared to the parent ester. nih.gov |

| Acidic Hydrolysis | Hydrolysis can be rapid in acidic conditions, facilitated by the formation of a resonance-stabilized benzyl carbocation. reddit.com | The electronic effects and the ability to stabilize a positive charge are key determinants of the hydrolysis rate. reddit.comnih.gov |

Enzymatic Bioconversion Pathways and Kinetics (e.g., Esterase Activity)

The benzyl ester group of Carboxyphosphamide Benzyl Ester makes it a potential substrate for enzymatic cleavage, particularly by esterases, which are ubiquitous in biological systems. The phosphoramidate (B1195095) backbone of the molecule may favor enzymatic cleavage over purely chemical hydrolysis as a primary route of bioconversion.

Esterases are a class of enzymes that catalyze the hydrolysis of esters into their constituent acid and alcohol. The kinetics of this bioconversion are a critical aspect of understanding the compound's metabolic fate. While specific kinetic data for this compound is not detailed in the provided search results, general principles of enzyme-catalyzed hydrolysis of benzyl esters are well-established. For example, lipases have been successfully used for the synthesis of benzyl cinnamate (B1238496) through the esterification of cinnamic acid with benzyl alcohol, demonstrating the applicability of enzymatic processes to benzyl esters. researchgate.net

In the context of prodrug design, where benzyl esters are often used to mask polar carboxylic acid groups, enzymatic conversion is a key activation step. The stability of the ester to enzymatic action can be modified. Research has shown that steric modifications, such as the introduction of an isopropyl group on the phenyl ring of a benzyl ester, can suppress esterase reactivity. nih.gov In one study, a modified ester exhibited 67.8-fold greater stability against esterase activity compared to the parent benzyl ester. nih.gov This highlights that structural modifications can be used to tune the rate of enzymatic bioconversion.

| Factor | Description | Research Finding |

| Enzyme Class | Esterases are the primary enzymes responsible for the hydrolysis of ester bonds in biological systems. | The phosphoramidate structure of this compound may favor enzymatic cleavage. |

| Steric Hindrance | The rate of enzymatic cleavage can be reduced by introducing bulky substituents near the ester linkage. | A substituted benzyl ester demonstrated 67.8-fold greater stability against esterase activity. nih.gov |

| Application in Synthesis | Enzymes like lipases can effectively catalyze reactions involving benzyl esters, such as the synthesis of benzyl cinnamate. researchgate.net | This demonstrates the general susceptibility of the benzyl ester functional group to enzymatic transformation. researchgate.net |

Mechanisms of Spontaneous Cleavage and Decomposition in Aqueous Environments

Spontaneous cleavage of this compound in aqueous environments is primarily driven by hydrolysis, the rate and mechanism of which are highly dependent on environmental conditions, particularly pH.

In neutral to alkaline aqueous solutions, the decomposition mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This base-catalyzed hydrolysis is a common pathway for the degradation of benzyl esters and its rate increases with pH. The stability of benzyl esters in general has been shown to be significantly lower under alkaline conditions.

Conversely, in acidic aqueous environments, the decomposition mechanism typically involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. reddit.com For benzyl esters specifically, an alternative SN1-type mechanism is possible, where protonation of the ester oxygen is followed by the departure of the stable, resonance-stabilized benzyl carbocation. reddit.com This pathway contributes to the rapid hydrolysis of benzyl esters observed under certain acidic conditions. reddit.com

Molecular Mechanism of Action Studies Preclinical and in Vitro Models

Investigating Metabolic Activation Pathways of the Benzyl (B1604629) Ester

The metabolic activation of Carboxyphosphamide (B29615) Benzyl Ester is hypothesized to be a critical step for its cytotoxic activity, a process believed to mirror that of cyclophosphamide (B585). This activation is likely initiated by cytochrome P450 (CYP) enzymes in the liver. These enzymes are expected to hydroxylate the oxazaphosphorine ring, leading to the formation of a key intermediate, 4-hydroxycarboxyphosphamide benzyl ester. This intermediate would exist in equilibrium with its open-ring tautomer, aldophosphamide (B1666838) benzyl ester. The presence of the benzyl ester moiety is a key structural feature that may influence the rate and extent of this initial activation step compared to the parent compound.

In vitro studies using human liver microsomes (S9 fractions) coupled with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) would be essential to confirm this pathway. Such studies would allow for the identification and quantification of the initial hydroxylated metabolites and subsequent degradation products, providing a clearer picture of the metabolic cascade.

Cellular Uptake and Intracellular Processing Mechanisms in Model Systems

The mechanism by which this compound enters cells is a crucial determinant of its efficacy. Given its molecular structure, a combination of passive diffusion and carrier-mediated transport is plausible. The lipophilicity conferred by the benzyl ester group may facilitate its passage across the cell membrane.

Once inside the cell, the intracellular processing of this compound would involve the enzymatic cleavage of the ester and phosphorodiamidate bonds to release the ultimate alkylating species. The intracellular environment, with its specific enzymatic profile, would play a pivotal role in this bioactivation. Studies using various cancer cell lines, potentially with fluorescently labeled versions of the compound, could elucidate the dynamics of its uptake and subcellular localization.

Modulation of Enzymatic Activities by this compound

The interaction of this compound with specific enzymes is central to its bioactivation and detoxification, directly influencing its therapeutic window.

Aldehyde Dehydrogenase (ALDH1A1) Interactions

Aldehyde dehydrogenase, particularly the ALDH1A1 isoform, is a key enzyme in the detoxification of aldophosphamide, the active metabolite of cyclophosphamide. It catalyzes the oxidation of aldophosphamide to the inactive carboxyphosphamide. It is therefore anticipated that the corresponding metabolite of this compound, aldophosphamide benzyl ester, would also be a substrate for ALDH1A1. High levels of ALDH1A1 in cancer cells could confer resistance by preventing the formation of the ultimate cytotoxic metabolites.

In vitro assays using recombinant human ALDH1A1 could be employed to determine the kinetic parameters of this interaction, such as the Michaelis constant (Km) and maximum velocity (Vmax). This would provide quantitative data on the efficiency of ALDH1A1 in metabolizing the activated form of this compound.

Esterase-Mediated Bioactivation

The benzyl ester bond in this compound is a prime target for intracellular esterases. The cleavage of this ester bond is a critical step in the bioactivation pathway, leading to the formation of carboxyphosphamide. This reaction would likely be catalyzed by a variety of non-specific carboxylesterases present in the cell.

Kinetic studies with purified esterases or cell lysates could be used to measure the rate of hydrolysis of the benzyl ester. This would help in understanding how rapidly the active form of the drug is generated within the cell and how this might vary across different cell types with varying esterase activity.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The ultimate cytotoxic effect of this compound is expected to stem from the alkylation of cellular macromolecules by its active metabolites, primarily phosphoramide (B1221513) mustard. This highly reactive electrophile can form covalent bonds with nucleophilic sites on DNA and proteins.

The primary target is believed to be the N7 position of guanine (B1146940) bases in DNA. This alkylation can lead to the formation of DNA monoadducts and, more critically, inter-strand and intra-strand cross-links. These cross-links physically block DNA replication and transcription, triggering cell cycle arrest and apoptosis. Advanced mass spectrometry techniques could be utilized to identify the specific DNA adducts formed after treatment of isolated DNA or whole cells with activated this compound.

Downstream Cellular Effects in Research Models (e.g., Apoptosis Induction, Cell Cycle Modulation)

The DNA damage induced by the active metabolites of this compound is expected to trigger a cascade of downstream cellular events, culminating in cell death. The primary mode of cell death induced by alkylating agents is apoptosis. DNA damage sensors would activate signaling pathways, leading to the activation of caspases, the executioners of apoptosis.

Furthermore, the cell cycle is expected to be significantly impacted. DNA damage typically activates cell cycle checkpoints, leading to arrest at the G1/S or G2/M phases. This arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the cell is directed towards apoptosis.

Structure Activity Relationship Sar and Structure Bioconversion Relationship Sbr Investigations

Impact of Benzyl (B1604629) Ester Substitutions on Biological Activity Profiles

The benzyl ester moiety in carboxyphosphamide (B29615) benzyl ester is a key determinant of its chemical properties and biological activity. While direct research on substitutions on the benzyl ester of carboxyphosphamide is limited, broader studies on related compounds consistently show that modifications to a benzyl group can significantly influence efficacy.

The introduction of a benzyl ester is hypothesized to influence the compound's stability, bioavailability, and metabolic activation. In many molecular scaffolds, the conversion of a hydrogen atom to a benzyl group significantly enhances biological activity. nih.gov This is often attributed to increased lipophilicity, which can improve the compound's ability to cross cell membranes.

Research on other molecular classes provides insights that may be applicable to carboxyphosphamide benzyl ester:

Increased Potency: In studies of deubiquitinase inhibitors, N-benzyl-2-phenylpyrimidin-4-amine derivatives demonstrated potent, nanomolar inhibitory activity. nih.gov

Enhanced Cytotoxicity: The benzoylation of the α-hydroxy group in certain phosphonates was found to increase anticancer cytotoxicity across a variety of cell lines. mdpi.com

Modulation of Activity: In a series of tetrahydropyrazino[1,2-a]indole analogs, the synthesis of benzyl derivatives was a key strategy in creating compounds with cytotoxic activity. mdpi.com

These findings suggest that strategic substitutions on the benzyl ring of this compound could fine-tune its biological profile.

Prodrug Design Strategies and Bioactivation Approaches

Design Principles for Carboxyphosphamide (B29615) Benzyl (B1604629) Ester as a Prodrug

Carboxyphosphamide Benzyl Ester is a prodrug derivative of carboxyphosphamide, which itself is an inactive, primary metabolite of the widely used antineoplastic agent, cyclophosphamide (B585). wikipedia.orgnih.gov The design of this compound is rooted in fundamental prodrug strategies aimed at overcoming the pharmacokinetic limitations of the parent molecule, carboxyphosphamide.

The core principle behind this design is the chemical masking of a polar functional group to enhance lipophilicity. Carboxyphosphamide contains a carboxylic acid group, which is ionized at physiological pH, rendering the molecule highly polar and limiting its ability to diffuse across cellular membranes. wikipedia.org By converting this carboxylic acid into a benzyl ester, the polarity is reduced, and the molecule's lipid solubility is increased. This esterification is a common and effective tactic to improve the bioavailability of drugs containing carboxylic acid or hydroxyl groups.

The primary goals of designing this compound as a prodrug include:

Masking Polarity: Temporarily neutralizing the highly polar carboxylic acid group.

Enhancing Permeability: Increasing lipophilicity to improve passage across biological membranes.

Metabolic Activation: Ensuring the ester can be cleaved in a predictable manner to release the parent compound.

The structural modification from carboxyphosphamide to its benzyl ester derivative is hypothesized to influence its stability, bioavailability, and the dynamics of its metabolic activation.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are fundamental tools for the analysis of Carboxyphosphamide (B29615) Benzyl (B1604629) Ester.

HPLC is routinely used for purity assessment. Purity levels exceeding 95-99% are typically verified using C18 reverse-phase columns. lgcstandards.com The separation is commonly achieved with a gradient elution system, most often involving acetonitrile (B52724) and water. For related phosphoramidate (B1195095) prodrugs, typical HPLC conditions might involve a C18 column with a gradient of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile, at a flow rate of 1.5 mL/min, with UV detection at 214 and 254 nm. acs.org

LC-MS/MS stands out as the primary technique for the sensitive and selective quantification of Carboxyphosphamide Benzyl Ester and its metabolites in complex biological matrices. This powerful technique combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. It is the method of choice for tracking the hydrolysis of the benzyl ester in various media such as plasma, liver microsomes, or cell lysates. The use of a deuterated internal standard, such as this compound-d4, is crucial for accurate quantification in these complex samples, as it compensates for matrix effects and variations in extraction recovery. vivanls.compharmaffiliates.com

Table 1: HPLC Parameters for Purity Assessment of Related Phosphoramidate Prodrugs

| Parameter | Value/Description | Source |

| Instrument | Agilent 1100 Series HPLC | acs.org |

| Column | Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 4.6 mm) | acs.org |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile | acs.org |

| Gradient | 2–98% B | acs.org |

| Flow Rate | 1.5 mL/min | acs.org |

| Detection | UV at 214 and 254 nm | acs.org |

| Acquisition Time | 8.5 min | acs.org |

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal methods employed. vivanls.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum shows characteristic signals that confirm the presence of the benzyl ester group. Specifically, the benzyl methylene (B1212753) protons (-CH₂-) typically appear as a singlet in the region of δ 5.15–5.30 ppm.

¹³C NMR: The carbon NMR spectrum is used to identify the ester carbonyl carbon (C=O), which resonates in the characteristic downfield region of δ 170–175 ppm.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition. For this compound, the expected exact mass is 382.0616 g/mol . lgcstandards.com In tandem mass spectrometry (MS/MS), the compound is fragmented, and the resulting pattern provides further structural confirmation, which is particularly useful for differentiating it from isobaric species in complex mixtures.

Reference standards, including isotopically labeled versions like this compound-d4, are commercially available and come with comprehensive characterization data, including CoA, MASS, NMR, and HPLC reports, ensuring high quality and reliability for research purposes. acs.orgvivanls.com

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Chemical Shift / m/z | Source |

| ¹H NMR | Benzyl Methylene Protons (-CH₂-) | δ 5.15–5.30 ppm (singlet, 2H) | |

| ¹³C NMR | Ester Carbonyl Carbon (C=O) | δ 170–175 ppm | |

| Mass Spectrometry | Molecular Weight (Exact Mass) | 382.0616 | lgcstandards.com |

In Vitro Assay Development for Enzymatic Bioconversion Studies

To investigate the prodrug nature of this compound, in vitro assays are developed to study its conversion to the active metabolite, carboxyphosphamide. This bioconversion is primarily mediated by carboxylesterases (CES), enzymes highly expressed in the liver. nih.gov

The fundamental design of these assays involves incubating this compound in a biologically relevant medium, such as human liver microsomes, plasma, or with purified CES enzymes (e.g., CES1, CES2). nih.gov The progress of the reaction is monitored over time by quantifying the decrease of the parent compound and the concurrent increase of the hydrolysis product using a validated LC-MS/MS method. nih.gov

To confirm that the hydrolysis is enzyme-mediated, control experiments are essential. These include incubations in buffer alone (to assess chemical stability) and incubations with specific esterase inhibitors to distinguish enzymatic from non-enzymatic degradation. The unique tissue distribution of CES enzymes, with CES1 being predominant in the liver and CES2 in the intestine, allows for the design of targeted prodrugs, and in vitro assays can help predict the primary site of activation. nih.gov The development of such assays is critical in the drug discovery process to understand the pharmacokinetic profile and metabolic activation pathway of ester-containing prodrugs. nih.govvtt.fi

Microextraction and Sample Preparation Techniques for Complex Biological Matrices

The accurate analysis of this compound from complex biological matrices like plasma, blood, or tissue homogenates necessitates efficient sample preparation to remove interferences and concentrate the analyte. nih.gov Modern microextraction techniques are favored for their reduced solvent consumption, smaller sample volume requirements, and potential for automation. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. sigmaaldrich.com For biological samples, Supel™ BioSPME is a specialized application designed for the rapid and selective extraction of a wide range of analytes for LC-MS analysis. sigmaaldrich.com This method operates by direct extraction and is effective at repelling unwanted macromolecules like proteins and lipids. sigmaaldrich.com SPME can also be performed from the headspace above a sample (HS-SPME) for volatile analytes or using an in-tube format that can be coupled online with an LC system for automated analysis of less volatile compounds. nih.gov

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of conventional solid-phase extraction (SPE). nih.gov It can be connected online to GC or LC systems and significantly reduces the amount of solvent and sample needed. The steps are analogous to SPE (loading, washing, and elution) and must be optimized to achieve high analyte recovery. nih.gov

Parallel Artificial Liquid Membrane Extraction (PALME): This is a high-throughput microextraction technique based on a 96-well plate format. Analytes are extracted from a donor solution (e.g., plasma), through a thin artificial liquid membrane, and into an acceptor solution, which can then be directly analyzed by LC-MS. researchgate.net

The choice of extraction technique depends on the analyte's properties and the nature of the biological matrix. For phosphoramidate compounds, validating the extraction recovery and assessing matrix effects are critical steps to ensure the reliability of the bioanalytical method.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations of Carboxyphosphamide (B29615) Benzyl (B1604629) Ester Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a target receptor and to study the physical movements of atoms and molecules over time. While specific molecular docking and MD simulation studies exclusively focused on carboxyphosphamide benzyl ester are not extensively documented in publicly available literature, the principles can be inferred from studies on related phosphoramidate (B1195095) mustards and their interactions with biological targets, such as DNA and metabolic enzymes.

Molecular docking studies for analogues of this compound would typically involve predicting the binding mode of the active metabolite, phosphoramide (B1221513) mustard, within the minor groove of DNA. These simulations can elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, that contribute to the alkylation of DNA, a key step in its cytotoxic mechanism. For instance, docking studies on similar compounds have shown that the nitrogen mustard moiety positions itself for optimal reaction with the N7 atom of guanine (B1146940) bases. nih.gov

Molecular dynamics simulations can further refine the understanding of these interactions by providing a dynamic view of the complex. nih.gov An MD simulation would model the behavior of the this compound metabolite-DNA adduct over a period of nanoseconds, revealing the stability of the binding and any conformational changes in the DNA structure. Key parameters that can be calculated from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex and the binding free energy, often calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), to quantify the strength of the interaction.

Table 1: Representative Parameters from Molecular Dynamics Simulations of a Phosphoramide Mustard Analogue with DNA

| Parameter | Value | Description |

| RMSD of Complex | 1.5 ± 0.3 Å | Measures the average deviation of the complex structure from its initial position over time. A lower, stable value indicates a stable binding. |

| Binding Free Energy (ΔG) | -45 ± 5 kcal/mol | The estimated free energy change upon binding of the ligand to the receptor. A more negative value indicates a stronger binding affinity. |

| Key Interacting Residues | Guanine, Cytosine | The primary DNA bases involved in the binding of the phosphoramide mustard. |

| Number of Hydrogen Bonds | 3-5 | The typical number of hydrogen bonds formed between the ligand and DNA, contributing to the stability of the complex. |

Note: The data in this table are representative and based on simulations of similar phosphoramide mustard compounds, as specific data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for therapeutic efficacy. Cheminformatics tools are used to generate molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.govmdpi.com

For this compound, a QSAR study would typically involve a series of analogues with variations in the benzyl ester group or other parts of the molecule. The biological activity, such as the IC50 value against a cancer cell line, would be experimentally determined for each analogue. A mathematical model would then be developed to relate the chemical descriptors to the observed activity.

Key molecular descriptors that might be important for the activity of this compound and its analogues could include:

LogP: A measure of the compound's lipophilicity, which can influence its ability to cross cell membranes.

Molecular Weight: The mass of the molecule.

Topological Polar Surface Area (TPSA): A descriptor related to the polarity of the molecule, which can affect its solubility and transport properties.

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can relate to the compound's reactivity.

A hypothetical QSAR equation for a series of this compound analogues might look like:

pIC50 = c0 + c1(LogP) + c2(TPSA) + c3*(LUMO)

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model could guide the synthesis of new analogues with potentially higher activity.

Table 2: Example of Molecular Descriptors and Biological Activity for a Hypothetical Series of this compound Analogues

| Analogue | R-group on Benzyl Ring | LogP | TPSA (Ų) | pIC50 |

| 1 | H | 2.5 | 85.3 | 5.2 |

| 2 | 4-Cl | 3.2 | 85.3 | 5.5 |

| 3 | 4-OCH3 | 2.3 | 94.5 | 5.1 |

| 4 | 4-NO2 | 2.4 | 128.7 | 5.8 |

Note: This table presents hypothetical data to illustrate the principles of a QSAR study.

Prediction of Metabolic Pathways and Bioconversion Rates

Computational tools can be used to predict the metabolic fate of a drug candidate, including its potential metabolites and the enzymes responsible for its biotransformation. nih.govnih.gov For this compound, these predictions are critical as it is a prodrug that requires metabolic activation.

The primary metabolic activation of cyclophosphamide (B585), and presumably its analogues, is initiated by cytochrome P450 (CYP) enzymes in the liver. mdpi.comnih.gov In silico models can predict which CYP isoforms are most likely to metabolize this compound. These models often use machine learning algorithms trained on large datasets of known drug-enzyme interactions. The prediction would likely point towards CYP2B6 and CYP3A4 as key enzymes, similar to cyclophosphamide.

Further, computational tools can predict the sites of metabolism on the molecule. For this compound, the primary site of metabolic attack is expected to be the C4 position of the oxazaphosphorine ring, leading to the formation of 4-hydroxythis compound. This intermediate is in equilibrium with its open-ring tautomer, aldophosphamide (B1666838) benzyl ester. The benzyl ester moiety is also susceptible to hydrolysis by esterases, which would yield carboxyphosphamide.

The rate of bioconversion can also be estimated using in silico methods. mdpi.comsemanticscholar.org These predictions are often based on the compound's structure and its similarity to known substrates of metabolic enzymes. The predicted metabolic stability, often expressed as an in vitro half-life (t1/2) in liver microsomes, can help in forecasting the compound's in vivo pharmacokinetic profile.

Table 3: Predicted Metabolic Profile of this compound

| Metabolic Process | Predicted Enzyme(s) | Predicted Metabolite(s) | Predicted Consequence |

| Activation | CYP2B6, CYP3A4 | 4-Hydroxythis compound | Formation of the active cytotoxic species |

| Ester Hydrolysis | Carboxylesterases | Carboxyphosphamide | Inactivation or altered activity profile |

| Detoxification | Aldehyde Dehydrogenase (ALDH) | Inactive carboxylic acid derivatives | Detoxification and elimination |

Note: This table is based on the known metabolism of cyclophosphamide and general principles of drug metabolism, as specific experimental data for this compound is limited. mdpi.comwikipedia.org

De Novo Design and Virtual Screening of Analogues

De novo design and virtual screening are computational strategies used to identify and design new molecules with desired biological activities. nih.gov De novo design algorithms build new molecular structures from scratch, often based on the structure of the target binding site or a pharmacophore model derived from known active compounds.

For this compound, a de novo design approach could be used to generate novel phosphoramidate mustard prodrugs. acs.org Starting with the phosphoramide mustard pharmacophore, the algorithm could explore different ester groups to replace the benzyl moiety, aiming to improve properties such as solubility, stability, or selective activation in tumor cells.

Virtual screening, on the other hand, involves computationally evaluating large libraries of existing compounds to identify those that are likely to bind to a specific target. A virtual screening campaign for analogues of this compound could involve docking a library of commercially available or synthetically accessible phosphoramidates against a model of DNA or a key metabolic enzyme. The top-scoring compounds would then be selected for experimental testing.

The design of new analogues could be guided by several principles, including:

Bioisosteric Replacement: Replacing the benzyl ester with other groups that have similar steric and electronic properties but may offer improved pharmacokinetic or pharmacodynamic characteristics.

Structure-Based Design: Using the three-dimensional structure of a target, such as a CYP enzyme, to design molecules that fit optimally in the active site.

Ligand-Based Design: Using the knowledge of active and inactive analogues to build a pharmacophore model that can be used to screen for new compounds with the desired features.

Table 4: Potential Modifications for De Novo Design and Virtual Screening of this compound Analogues

| Molecular Scaffold Modification | Rationale | Desired Outcome |

| Alkyl Esters (e.g., ethyl, propyl) | Vary lipophilicity and steric bulk. | Modulate membrane permeability and metabolic stability. |

| Substituted Benzyl Esters | Introduce electron-donating or -withdrawing groups. | Alter the rate of esterase cleavage and electronic properties. |

| Alternative Aromatic Esters (e.g., naphthyl) | Increase surface area and potential for pi-stacking interactions. | Enhance binding to target macromolecules. |

| Amino Acid Conjugates | Utilize amino acid transporters for cell entry. | Improve selective uptake by cancer cells. |

Applications in Chemical Biology and Research Tool Development

Development of Chemical Probes and Biosensors Incorporating Benzyl (B1604629) Ester Moieties

While benzyl ester moieties are integral to the design of various chemical probes and biosensors, specific examples of Carboxyphosphamide (B29615) Benzyl Ester being directly incorporated into such tools are not extensively documented in current literature. The principle behind using benzyl esters in probes lies in their susceptibility to cleavage by cellular esterases. This enzymatic reaction can trigger a detectable signal, such as fluorescence or a color change, allowing for the monitoring of esterase activity in living cells.

The development of such probes is an active area of research. For instance, probes are being designed to study carboxylesterases (CES), which are crucial in drug metabolism. scispace.com These tools help in understanding the activity of these enzymes in live cells, which can be challenging due to overlapping substrate specificities of different esterases. scispace.com Although not directly involving Carboxyphosphamide Benzyl Ester, the strategies employed in these studies could theoretically be adapted to create specific probes for enzymes that metabolize cyclophosphamide (B585).

Use in Protein Modification Studies (if applicable for ester linkage)

The application of this compound for direct protein modification through its ester linkage is not a commonly reported technique. However, the broader field of protein modification utilizes various chemical handles for specific labeling. For example, benzyl thioesters have been used for the specific labeling of polypeptides at N-terminal cysteine residues. nih.gov This method allows for the attachment of probes, such as fluorescent dyes, to proteins with high specificity. nih.gov

While direct protein modification with this compound is not established, its structural components have relevance in other protein-related research. For example, benzyl alcohol has been studied for its effects on the conformational dynamics and stability of proteins like granulocyte colony-stimulating factor (GCSF). nih.gov Such studies provide insights into protein-excipient interactions, which are crucial in the formulation of therapeutic proteins. nih.gov

Investigating Specific Enzyme Activities or Biological Pathways

This compound is a useful tool for investigating the activity of enzymes involved in the metabolic pathways of cyclophosphamide. As a prodrug, cyclophosphamide is metabolically activated by cytochrome P450 enzymes and subsequently detoxified by aldehyde dehydrogenases to form carboxyphosphamide. The benzyl ester derivative allows researchers to study the final steps of this pathway, particularly the role of cellular esterases.

The table below summarizes key enzymes involved in the broader cyclophosphamide metabolic pathway, which can be indirectly studied using tools like this compound.

| Enzyme Family | Specific Enzyme(s) | Role in Cyclophosphamide Metabolism |

| Cytochrome P450 | CYP2B6, CYP2C19, CYP3A4 | Activation of cyclophosphamide to 4-hydroxycyclophosphamide |

| Aldehyde Dehydrogenase | ALDH1A1, ALDH3A1 | Detoxification of aldophosphamide (B1666838) to carboxyphosphamide |

| Esterases | Carboxylesterases (CES) | Cleavage of ester-containing prodrugs and metabolites |

This table provides an overview of enzyme families relevant to cyclophosphamide metabolism. The study of this compound hydrolysis specifically informs on the activity of various esterases.

Contributions to Understanding Cyclophosphamide Metabolism Beyond Clinical Aspects

The use of this compound and its isotopically labeled counterparts, such as this compound-d4, has significantly contributed to a deeper, non-clinical understanding of cyclophosphamide metabolism. medchemexpress.commedchemexpress.com These compounds serve as analytical standards and tracers in pharmacokinetic and metabolic studies.

In research settings, this compound is employed to trace the metabolic fate of cyclophosphamide and its derivatives within biological systems. By using stable isotope-labeled versions, researchers can accurately quantify the formation of carboxyphosphamide and other metabolites in complex biological matrices through techniques like mass spectrometry. This is crucial for building accurate pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Furthermore, studying the metabolism of this compound as a model prodrug provides insights into the broader principles of drug design and delivery. nih.govnih.govresearchgate.net Research on how the benzyl ester group affects stability, bioavailability, and enzymatic cleavage can inform the development of other prodrugs that target specific tissues or have controlled release profiles.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of phosphoramidates like Carboxyphosphamide (B29615) Benzyl (B1604629) Ester traditionally involves multi-step processes that may utilize hazardous reagents and solvents. Future research should prioritize the development of novel, more efficient, and sustainable synthetic methodologies.

Current Synthetic Approaches: The synthesis of Carboxyphosphamide Benzyl Ester can be achieved from 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester. chemicalbook.com General methods for creating benzyl esters and phosphoramidates are well-documented. For instance, the esterification of carboxylic acids to benzyl esters can be achieved using various techniques, including methods that avoid harsh starting materials like benzyl bromide and generate water as the only byproduct, thus improving atom economy. organic-chemistry.org The synthesis of phosphoramidates can be accomplished through several routes, such as oxidative cross-coupling or via organic azides. nih.gov

Deeper Mechanistic Elucidation in Advanced Preclinical Models

The presumed mechanism of action for this compound is similar to that of its parent compound, cyclophosphamide (B585), which involves intracellular activation to phosphoramide (B1221513) mustard, a potent DNA alkylating agent. nih.gov However, the specific influence of the benzyl ester moiety on its metabolic activation, cellular uptake, and target engagement is not well understood.

Current Understanding: Cyclophosphamide is metabolized by cytochrome P450 enzymes to its active and inactive metabolites. nih.gov The active metabolite, phosphoramide mustard, forms DNA cross-links, leading to cell death. nih.gov The benzyl ester group in this compound is hypothesized to affect its stability and bioavailability. huarenscience.com

Advanced Preclinical Models for Deeper Insight: Future studies should employ advanced preclinical models to dissect the specific pharmacological profile of this compound. This includes:

Three-Dimensional (3D) Cell Cultures and Organoids: These models more accurately mimic the in vivo microenvironment compared to traditional 2D cell cultures, allowing for a more nuanced understanding of cellular responses and resistance mechanisms.

Xenograft and Genetically Engineered Mouse Models: Orthotopic metastatic mouse models, for instance, have been used to evaluate the efficacy of other chemotherapeutic agents and could provide valuable data on the in vivo behavior of this compound. researchgate.netmdpi.com Animal models of cyclophosphamide-induced bone marrow suppression are also well-established and could be adapted to study the specific effects of this derivative. nih.gov

Computational Modeling: Density Functional Theory (DFT) has been used to investigate the metabolic pathways and mechanism of action of cyclophosphamide at a molecular level. nih.gov Similar computational studies could predict the reactivity and metabolic fate of this compound, guiding further experimental work.

Integration of Multi-Omics Data in Systems Biology Approaches

To gain a holistic understanding of the cellular response to this compound, future research should integrate various "omics" data within a systems biology framework.

The Power of Multi-Omics: Systems biology approaches, which analyze the complex interactions within biological systems, are invaluable for drug discovery and mechanistic studies. benthamscience.com Multi-omics analyses—integrating genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of how cells respond to DNA alkylating agents. mdpi.comnih.govresearchgate.net Such studies have been used to identify metabolic pathways associated with resistance to these drugs. mdpi.comnih.govresearchgate.net

Application to this compound: By applying a multi-omics approach to cells treated with this compound, researchers could:

Identify novel biomarkers of response or resistance.

Uncover previously unknown cellular pathways affected by the compound.

Build predictive models of the compound's activity. youtube.com

This systems-level analysis can provide a global overview of how the cellular machinery responds to the specific type of DNA damage induced by this compound, moving beyond a single-pathway-focused investigation. nih.gov

Design of Next-Generation Research Compounds for Specific Biological Questions

This compound can serve as a scaffold for the design of a new generation of research compounds with more specific biological activities. By modifying its structure, it may be possible to fine-tune its properties for use as a chemical probe to investigate specific biological questions.

Lessons from Cyclophosphamide Analogs: The development of cyclophosphamide analogs has been an active area of research, with the goal of improving efficacy and reducing toxicity. researchgate.netmdpi.com For example, modifications to the cyclophosphamide structure have led to compounds with altered activation mechanisms and cross-resistance profiles. nih.gov The ProTide approach, which masks a phosphoramidate (B1195095) with an amino acid ester and an aryloxy group, has been highly successful in delivering nucleotide analogs into cells and could inspire novel prodrug strategies for Carboxyphosphamide derivatives. nih.gov

Future Design Strategies: Based on the structure of this compound, future design efforts could focus on:

Targeted Delivery: Conjugating the molecule to a targeting moiety, such as an antibody or a ligand for a specific receptor, could direct its activity to a particular cell type.

Controlled Activation: Modifying the benzyl ester or the phosphoramidate group could allow for activation by specific enzymes or under particular physiological conditions (e.g., hypoxia), leading to more selective action.

Modulation of DNA Repair Pathways: Designing analogs that are preferentially repaired by certain DNA repair pathways could be used to probe the function of these pathways in different cellular contexts.

Such rationally designed compounds would be invaluable tools for basic research, helping to unravel the complexities of DNA damage and repair, and could pave the way for the development of more precise therapeutic agents in the long term.

Q & A

Q. What are the recommended methodologies for synthesizing benzyl ester derivatives, and how can purity be validated?

Benzyl esters are typically synthesized via esterification reactions using carboxylic acids and benzyl alcohols, often catalyzed by acid (e.g., H₂SO₄) or enzymes. For carboxyphosphamide benzyl ester, phosphoramidate chemistry may require protective groups like benzyl carbamates or esters to stabilize reactive intermediates . Post-synthesis, purity validation should include nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., ¹³C-NMR for ester carbonyl signals ) and high-performance liquid chromatography (HPLC) for quantitative purity assessment. For novel compounds, elemental analysis or mass spectrometry is essential to verify molecular weight and composition .

Q. How does pH influence the stability of benzyl ester bonds in experimental conditions?

Benzyl ester bonds are hydrolytically labile under alkaline conditions. Evidence from glucuronic acid-DHPGAC systems shows that ester bond content decreases significantly at pH > 7.5, with <10% retention at pH 10 . For this compound, buffer selection (e.g., phosphate vs. Tris) and temperature control are critical to prevent unintended hydrolysis during biological assays or storage. Pre-experimental stability tests at varying pH (4–10) are recommended to establish optimal working conditions .

Q. What spectroscopic techniques are most effective for characterizing benzyl ester functional groups?

¹H and ¹³C NMR are primary tools for identifying benzyl ester moieties. For example, the benzyl methylene group (CH₂) typically resonates at δ 5.1–5.3 ppm in ¹H NMR, while the ester carbonyl (C=O) appears at δ 165–175 ppm in ¹³C NMR . Infrared (IR) spectroscopy can corroborate ester C=O stretches (~1740 cm⁻¹). For complex mixtures, tandem mass spectrometry (MS/MS) helps differentiate isobaric species .

Advanced Research Questions

Q. How can researchers resolve contradictions in depolymerization kinetics between batch and flow systems for benzyl ester derivatives?

Flow systems offer advantages in reproducibility and safety for depolymerization (e.g., heparin benzyl ester degradation to LMWH). However, discrepancies in reaction rates may arise due to laminar flow dynamics or incomplete mixing. To address this, validate flow parameters (residence time, temperature gradients) using kinetic modelling. For instance, in heparin depolymerization, NMR-monitored experiments revealed that flow systems require higher temperatures (60–70°C) than batch systems (55–65°C) to achieve comparable molecular weight reduction . Computational fluid dynamics (CFD) simulations can further optimize reactor design .

Q. What strategies are recommended for optimizing enzymatic synthesis of benzyl esters with conflicting substrate specificity data?

Enzyme-catalyzed esterification (e.g., lipases or esterases) often faces substrate selectivity challenges. If literature reports conflicting specificities, conduct systematic screening using immobilized enzymes (e.g., CAL-B lipase) under controlled water activity (aw). Kinetic parameters (kcat, KM) should be determined via Michaelis-Menten plots, and substrate inhibition effects assessed. For carboxyphosphamide derivatives, consider protective group strategies to mask reactive phosphoamide sites during synthesis .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in biological matrices?

Use LC-MS/MS to track ester hydrolysis in plasma, liver microsomes, or cell lysates. Include controls with esterase inhibitors (e.g., PMSF) to distinguish enzymatic vs. non-enzymatic degradation. For in vivo studies, isotope-labeled analogs (e.g., ¹³C-benzyl) enable precise pharmacokinetic profiling. Ensure compatibility with bioanalytical methods by validating extraction recovery and matrix effects .

Q. What are the critical considerations for scaling up benzyl ester synthesis from milligram to gram scale while maintaining yield?

Key factors include:

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions.

- Catalyst Loading : Optimize stoichiometry to avoid excess reagent accumulation.

- Purification : Transition from column chromatography to recrystallization or distillation for large-scale batches.

- Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Methodological Guidance

Q. How should researchers document experimental procedures for benzyl ester studies to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

Q. What are the best practices for handling air- or moisture-sensitive benzyl ester intermediates?

Use Schlenk lines or gloveboxes for synthesis under inert atmospheres. Store intermediates in anhydrous solvents (e.g., DMF, DMSO) with molecular sieves. For phosphoamide-containing esters, avoid prolonged exposure to light to prevent radical degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.